1-(4-Cyanophenyl)-2-propen-1-ol
Description
1-(4-Cyanophenyl)-2-propen-1-ol is an allylic alcohol featuring a 4-cyanophenyl group attached to a propenol backbone. Propenol derivatives are typically synthesized via Grignard additions or nucleophilic substitutions. For example, 1-(2-quinolyl)-2-propen-1-ol is prepared by reacting 2-quinolinecarboxaldehyde with vinyl magnesium bromide, yielding 94% , while G-7 is derived from reactions involving allyloxy-methoxyphenyl groups and vinyl bromides . These methods suggest that 1-(4-Cyanophenyl)-2-propen-1-ol could be synthesized using similar strategies with a 4-cyanobenzaldehyde precursor.
Properties
CAS No. |
90923-70-9 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-(1-hydroxyprop-2-enyl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h2-6,10,12H,1H2 |
InChI Key |
IIBPXHXDBISNSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-2-propen-1-ol typically involves the reaction of 4-cyanobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of 4-cyanobenzaldehyde, followed by a dehydration step to form the final product .
Industrial Production Methods: Industrial production of 1-(4-Cyanophenyl)-2-propen-1-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-2-propen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products:
- Oxidation of the hydroxyl group yields 4-cyanocinnamaldehyde or 4-cyanocinnamic acid.
- Reduction of the cyanophenyl group yields 4-aminophenylpropenol.
- Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
1-(4-Cyanophenyl)-2-propen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-2-propen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Cyanophenyl)-2-propen-1-ol with structurally related allylic alcohols and derivatives, focusing on substituent effects, synthesis, and applications:
Key Findings
Substituent Effects on Reactivity: Electron-Withdrawing Groups: The 4-cyanophenyl group (as seen in urea derivatives like 6a–o) enhances electrophilicity, facilitating nucleophilic additions and cross-coupling reactions . Heteroaromatic Systems: Compounds like 1-(2-quinolyl)-2-propen-1-ol exhibit increased stability due to conjugation with quinoline’s π-system, enabling efficient cyclization into indolizidines .
Synthetic Efficiency: Grignard-based syntheses (e.g., 1-(2-quinolyl)-2-propen-1-ol) achieve high yields (>90%) compared to electrophilic substitutions (e.g., G-7 at 63%) . Urea derivatives (e.g., 6a–o) are synthesized via straightforward amine coupling, with yields consistently above 75% .
Material Science: Propenols like G-7 serve as intermediates in biorenewable coatings, highlighting their versatility beyond medicinal chemistry .
Table 2: Physical and Functional Properties
| Compound | Physical State | Functional Group | Key Functional Role |
|---|---|---|---|
| 1-(2-Quinolyl)-2-propen-1-ol | Solid | Allylic alcohol | Cyclization precursor for indolizidines |
| G-7 (allyloxy-methoxyphenyl) | Yellow oil | Allylic alcohol | Urushiol synthesis (coating materials) |
| 1-(4-Cyanophenyl)-3-fluorophenylurea (6a) | Solid | Urea | Antiproliferative activity |
| Glasdegib (PF-04449913) | Crystalline salt | Urea | Hedgehog pathway inhibitor (anticancer) |
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